![molecular formula C16H14N2S2 B1252356 3-[(3-Methylphenyl)methylthio]-6-thiophen-2-ylpyridazine](/img/structure/B1252356.png)
3-[(3-Methylphenyl)methylthio]-6-thiophen-2-ylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-methylphenyl)methylthio]-6-thiophen-2-ylpyridazine is an aryl sulfide.
Scientific Research Applications
Synthesis and Biological Activity
- Antioxidant and Anti-inflammatory Activities : A study by Shehab, Abdellattif, and Mouneir (2018) demonstrated the synthesis of pyrimidine derivatives related to 3-[(3-Methylphenyl)methylthio]-6-thiophen-2-ylpyridazine, exhibiting potent anti-inflammatory and antioxidant activities, both in vitro and in vivo (Shehab, Abdellattif, & Mouneir, 2018).
Central Nervous System Activity
- Neurological Effects : Research by Barlin, Davies, Davis, and Harrison (1994) explored similar compounds for their central nervous system activity, noting the potential for these compounds in neurological applications (Barlin, Davies, Davis, & Harrison, 1994).
Antimicrobial Properties
- Antimicrobial Agents : Darwish, Abdel Fattah, Attaby, and Al-Shayea (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents, which may relate to the research scope of 3-[(3-Methylphenyl)methylthio]-6-thiophen-2-ylpyridazine (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antioxidant Activities
- Antioxidant Activity Synthesis : Kawale, Vartale, and Kalyankar (2017) worked on synthesizing novel heterocyclic compounds with potent antioxidant activity, similar in structure to 3-[(3-Methylphenyl)methylthio]-6-thiophen-2-ylpyridazine (Kawale, Vartale, & Kalyankar, 2017).
Synthesis of Derivatives
- Synthetic Pathways and Reactions : Research by Rehwald, Schäfer, Gewald, and Gruner (1996) focused on the synthesis and reactions of derivatives related to this compound, providing insights into potential applications in various fields (Rehwald, Schäfer, Gewald, & Gruner, 1996).
CNS Antidepressant Activities
- Behavioral and CNS Antidepressant Effects : A study by El-Sharkawy (2012) investigated the synthesis of heterocyclic compounds with potential anticonvulsant, behavioral, and CNS antidepressant activities (El-Sharkawy, 2012).
Potential Analgesic, Anti-inflammatory, and Anti-arthritic Agents
- Analgesic and Anti-inflammatory Agents : Vega, Alonso, Díaz, and Junquera (1990) studied compounds for their potential as analgesic, anti-inflammatory, and anti-arthritic agents (Vega, Alonso, Díaz, & Junquera, 1990).
Synthesis of Electrochromic Materials
- Electrochromic Material Synthesis : Zhao, Wei, Zhao, and Wang (2014) synthesized novel materials for electrochromic applications, showcasing the versatility of compounds structurally related to 3-[(3-Methylphenyl)methylthio]-6-thiophen-2-ylpyridazine (Zhao, Wei, Zhao, & Wang, 2014).
Herbicidal Activity
- Herbicidal Applications : Luo, Li, Kang, Sun, and Wang (2019) synthesized novel derivatives for potential use as herbicides, which could align with the chemical characteristics of the compound (Luo, Li, Kang, Sun, & Wang, 2019).
Synthesis of Antiviral Agents
- Antiviral Agent Synthesis : Sayed and Ali (2007) explored the synthesis of compounds for potential antiviral evaluations, suggesting a broad scope of application for similar chemical structures (Sayed & Ali, 2007).
properties
Product Name |
3-[(3-Methylphenyl)methylthio]-6-thiophen-2-ylpyridazine |
|---|---|
Molecular Formula |
C16H14N2S2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-[(3-methylphenyl)methylsulfanyl]-6-thiophen-2-ylpyridazine |
InChI |
InChI=1S/C16H14N2S2/c1-12-4-2-5-13(10-12)11-20-16-8-7-14(17-18-16)15-6-3-9-19-15/h2-10H,11H2,1H3 |
InChI Key |
VAYCVFPOMDYURN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B1252276.png)
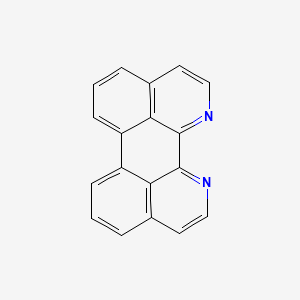
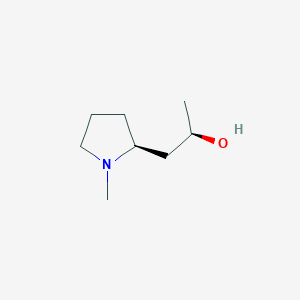
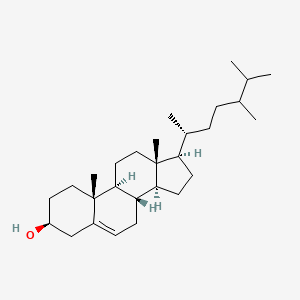
![Benzo[H]quinolin-4-amine](/img/structure/B1252282.png)
![methyl 4-[[5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl]butanoate](/img/structure/B1252283.png)
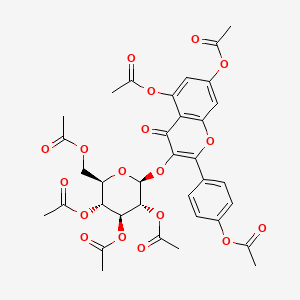
![(1R,4aR,6aR,7R,9aR)-7,8-dimethyl-2-oxospiro[4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid](/img/structure/B1252286.png)
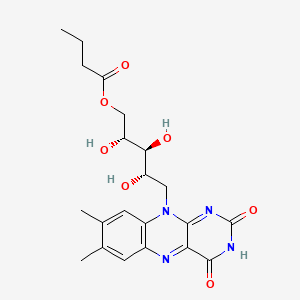
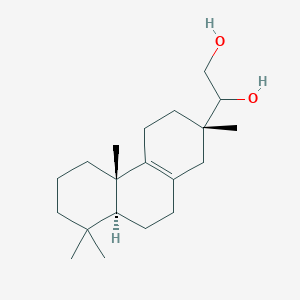
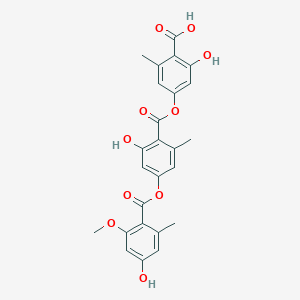
![[(1S,1'R,2'R,5R,6S,7R,9S)-2'-Formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1252295.png)